molecular formula C18H27NO4 B312226 N-cyclopentyl-3,4,5-triethoxybenzamide

N-cyclopentyl-3,4,5-triethoxybenzamide

Cat. No.: B312226
M. Wt: 321.4 g/mol
InChI Key: HHUDTRSFNRNXKT-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3,4,5-triethoxybenzamide is a synthetic benzamide derivative characterized by a cyclopentylamine moiety attached via an amide bond to a 3,4,5-triethoxy-substituted benzene ring. The triethoxy groups on the aromatic ring likely influence solubility, steric bulk, and electronic properties, which are critical for biological activity or material applications.

Properties

Molecular Formula

C18H27NO4

Molecular Weight

321.4 g/mol

IUPAC Name

N-cyclopentyl-3,4,5-triethoxybenzamide

InChI

InChI=1S/C18H27NO4/c1-4-21-15-11-13(18(20)19-14-9-7-8-10-14)12-16(22-5-2)17(15)23-6-3/h11-12,14H,4-10H2,1-3H3,(H,19,20)

InChI Key

HHUDTRSFNRNXKT-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCC2

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2CCCC2

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy Groups

A key distinction between N-cyclopentyl-3,4,5-triethoxybenzamide and its analogs lies in the substitution pattern on the benzamide core. For example:

  • N-Cyclohexyl-3,4,5-trimethoxybenzamide (): Features methoxy (-OCH₃) groups instead of ethoxy (-OCH₂CH₃).
  • Trimethobenzamide derivatives (): Include a dimethylaminoethoxy side chain, which introduces basicity and enhances solubility in polar solvents.

Table 1: Substituent Impact on Physicochemical Properties

Compound Substituents LogP* (Predicted) Solubility Profile
This compound 3,4,5-triethoxy ~3.5 Low aqueous solubility
N-Cyclohexyl-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy ~2.8 Moderate solubility in DMSO
Trimethobenzamide 3,4,5-trimethoxy + dimethylaminoethoxy ~1.9 High solubility in polar solvents

*LogP values estimated using fragment-based methods.

Crystallographic and Structural Insights

Crystallographic studies of N-cyclohexyl-3,4,5-trimethoxybenzamide reveal:

  • Methoxy groups adopt coplanar (para) or bent (meta) conformations relative to the aromatic ring .
  • The cyclohexyl group stabilizes a chair conformation, facilitating intermolecular N–H···O hydrogen bonding .

Key Gaps in Literature :

  • No direct data on the synthesis, crystallography, or biological activity of this compound.
  • Limited comparative studies on ethoxy vs. methoxy benzamides in similar pharmacological contexts.

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